molecular formula C15H14ClN3O2 B13554242 2-Methylpropyl (3-chloroquinoxalin-2-yl)(cyano)acetate

2-Methylpropyl (3-chloroquinoxalin-2-yl)(cyano)acetate

Cat. No.: B13554242
M. Wt: 303.74 g/mol
InChI Key: PDQCPVUXQAKGMQ-UHFFFAOYSA-N
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Description

2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is a chemical compound that belongs to the quinoxaline family Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate typically involves the reaction of 3-chloroquinoxaline with 2-cyanoacetic acid and 2-methylpropanol. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The isolation and purification of the product can be performed using standard techniques such as filtration, crystallization, and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives with potential biological and pharmacological activities .

Scientific Research Applications

2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or exert anticancer effects by interfering with cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate is unique due to its specific structural features, such as the presence of the cyanoacetate group and the 3-chloroquinoxaline moiety. These features contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C15H14ClN3O2

Molecular Weight

303.74 g/mol

IUPAC Name

2-methylpropyl 2-(3-chloroquinoxalin-2-yl)-2-cyanoacetate

InChI

InChI=1S/C15H14ClN3O2/c1-9(2)8-21-15(20)10(7-17)13-14(16)19-12-6-4-3-5-11(12)18-13/h3-6,9-10H,8H2,1-2H3

InChI Key

PDQCPVUXQAKGMQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)C(C#N)C1=NC2=CC=CC=C2N=C1Cl

Origin of Product

United States

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